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Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-one

Cat. No.: B1294639

An In-Depth Technical Guide to 2-Methyltetrahydrofuran-3-one in Food and Flavor Chemistry

Introduction

2-Methyltetrahydrofuran-3-one (also known as coffee furanone) is a significant heterocyclic
volatile compound that contributes to the desirable aroma and flavor of a wide variety of
cooked and roasted foods.[1][2][3] Its characteristic sweet, caramel-like, and nutty aroma
profile makes it a valuable ingredient in the flavor and fragrance industry.[4] This technical
guide provides a comprehensive overview of the chemical and physical properties, natural
occurrence, sensory characteristics, formation pathways, and analytical methodologies related
to 2-Methyltetrahydrofuran-3-one. It is intended for researchers, scientists, and professionals
in the fields of food chemistry, flavor science, and drug development.

Chemical and Physical Properties

2-Methyltetrahydrofuran-3-one is a colorless to pale yellow liquid with a distinct aroma.[2] A
summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Methyltetrahydrofuran-3-one
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Property

Value

Reference(s)

Chemical Name

2-Methyltetrahydrofuran-3-one

[5]

Coffee furanone, 2-

Synenyms Methyloxolan-3-one ]
CAS Number 3188-00-9 [6]
Molecular Formula CsHsO2 [6]
Molecular Weight 100.12 g/mol [6]
Appearance Colorless to pale yellow liquid [2]
Boiling Point 139 °C [4]
Density 1.034 g/mL at 25 °C [2]

Refractive Index

1.4290-1.4304 at 20°C

[2]

Flash Point

38-40 °C

[2]

Solubility

Soluble in ethanol and other

organic solvents.

[1]

Natural Occurrence in Food

2-Methyltetrahydrofuran-3-one is a naturally occurring compound formed during the thermal
processing of food. It has been identified in a variety of products, as listed in Table 2.
Quantitative data on its concentration in many foods is limited in the available literature.

Table 2: Natural Occurrence of 2-Methyltetrahydrofuran-3-one in Food Products
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Food Product Reference(s)
Coffee (roasted) [11[2][3]
Bread [1]
Roasted Almonds [2][3]
Roasted Filberts [2][3]
Beer [2131(7]
Rum [1](2](3]
Cocoa [1]
Pork [1]
Beef [7]
Potato Chips [2][3]
Soy Sauce [2][3]
Dried Scallops [2](3]
Guava [1]
Mushrooms [1]
Onions [1]
Tomatoes [1]
Cherimoya [7]
Allium species [7]
Beans [7]

Sensory Profile and Thresholds

The sensory characteristics of 2-Methyltetrahydrofuran-3-one are a key aspect of its
importance in food.
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Aroma and Flavor Profile: It is described as having a sweet, caramel-like aroma with nutty and
bready undertones.[1][4] Some sources also describe a buttery top note and a slightly
astringent, creamy almond nuance.[2][3]

Sensory Thresholds: Precise odor and taste detection thresholds for 2-
Methyltetrahydrofuran-3-one in water are not widely reported in the available scientific
literature. However, its high impact on flavor suggests a low threshold. Recommended usage
levels in flavorings can provide some context for its potency.

Table 3: Sensory Profile and Recommended Usage Levels of 2-Methyltetrahydrofuran-3-one

Parameter Description Reference(s)

] Sweet, caramel, nutty, bready,
Odor Profile [1112113114]
buttery

) Nutty, astringent, creamy
Taste Profile [2][3]
almond nuance

Varies by application, e.g., up

) to 5000 ppm in roast beef
Recommended Usage in ]
flavors, 2000 ppm in coffee [819]
Flavors
and chocolate flavors, and

lower levels in other products.

Formation Pathways

The primary route for the formation of 2-Methyltetrahydrofuran-3-one in food is the Maillard
reaction.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur
between amino acids and reducing sugars at elevated temperatures.[10] This reaction is
responsible for the development of color and a myriad of flavor compounds in cooked foods.
The formation of furanones, including 2-Methyltetrahydrofuran-3-one, is a known outcome of
the Maillard reaction.[2][3] The general pathway involves the condensation of a sugar and an
amino acid, followed by a series of rearrangements, degradations, and cyclizations.
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A simplified schematic of the Maillard reaction leading to furanone formation.

Role of Thiamine

Studies have indicated that the thermal degradation of thiamine (Vitamin B1) can be a
significant pathway for the formation of 2-Methyltetrahydrofuran-3-one, particularly in the
presence of reducing sugars and amino acids like cysteine.[1][2]
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Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and sensory analysis
of 2-Methyltetrahydrofuran-3-one.

Laboratory Synthesis

The following protocol is based on the condensation of ethyl lactate and methyl methacrylate.

[1]
Objective: To synthesize 2-Methyltetrahydrofuran-3-one.

Materials:

Three-necked flask (1000 mL)
» Reflux condenser

e Dropping funnel

e Magnetic stirrer and stir bar
* Ice-salt bath

e Sodium hydride (NaH)

e 1,2-Dioxolane (anhydrous)
o Ethyl lactate

o Methyl methacrylate

e Dimethyl sulfoxide (DMSO)
e 5% Hydrochloric acid (HCI)
o Ethyl acetate

e Anhydrous sodium sulfate
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e Sodium hydroxide solution

Procedure:

Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one

To a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 mL of 1,2-dioxolane.

» Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature
until the evolution of hydrogen gas ceases.

e Cool the reaction flask with an ice bath.

e Add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 mL of DMSO.

 Stir for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2
hours.

e Pour the reaction mixture into a cold 5% H2S0Oa4 solution.

o Extract the aqueous phase with petroleum ether.

o Wash the ether layer with a saturated saline solution until neutral.

e Dry the organic layer with anhydrous sodium sulfate.

» Remove the solvent under reduced pressure and collect the residue by vacuum distillation to
obtain 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.

Step 2: Hydrolysis and Decarboxylation

e In a 1000 mL three-necked flask, add the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
obtained in Step 1, 5 times its amount of 5% hydrochloric acid, and a suitable amount of
acetic acid.

o Heat the mixture under reflux until hydrolysis is complete.
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e Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide
solution.

o Extract the product with ethyl acetate.
e Dry the ethyl acetate layer with anhydrous sodium sulfate.

o Evaporate the solvent and distill the residue, collecting the fraction at 138-140 °C to yield 2-
Methyltetrahydrofuran-3-one.

Isolation and Quantification from a Food Matrix (e.g.,
Coffee)

This protocol describes a general method for the extraction and quantification of 2-
Methyltetrahydrofuran-3-one from a solid food matrix using headspace solid-phase
microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To extract and quantify 2-Methyltetrahydrofuran-3-one in roasted coffee beans.
Materials:

» Roasted coffee beans

e Grinder

e 20 mL headspace vials with septa

o SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

 Internal standard (e.g., a deuterated analog or a compound with similar chemical properties
not present in the sample)

e Sodium chloride (NaCl)
o GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:
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e Sample Preparation:
o Grind the roasted coffee beans to a fine powder.

o Accurately weigh a specific amount of the ground coffee (e.g., 1 g) into a 20 mL
headspace vial.

o Add a known amount of the internal standard.
o Add a specific amount of NaCl (e.g., 1 g) to increase the volatility of the analytes.
o Add a small amount of distilled water (e.g., 5 mL) to form a slurry.
o Immediately seal the vial with a septum cap.
» HS-SPME Extraction:
o Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

o Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes)
with constant agitation.

e GC-MS Analysis:

o Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C)
for a set time (e.g., 5 minutes) in splitless mode.

o Separate the compounds on the GC column using a suitable temperature program.

o Detect and identify 2-Methyltetrahydrofuran-3-one and the internal standard using the
mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and
specificity.

¢ Quantification:

o Prepare a calibration curve using standard solutions of 2-Methyltetrahydrofuran-3-one
with the internal standard.
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o Calculate the concentration of 2-Methyltetrahydrofuran-3-one in the coffee sample
based on the peak area ratio of the analyte to the internal standard and the calibration
curve.

Sensory Analysis by Gas Chromatography-Olfactometry
(GC-0)

This protocol outlines a method for the sensory evaluation of volatile compounds, including 2-
Methyltetrahydrofuran-3-one, in a food extract.

Objective: To identify and characterize the odor-active compounds in a food extract.

Materials:

Food extract containing volatile compounds

GC-0O system with a sniffing port

Trained sensory panel (at least 6-8 panelists)

Odorless air supply for the sniffing port

Procedure:

Sample Injection: Inject a suitable amount of the food extract into the GC.
o Chromatographic Separation: Separate the volatile compounds on the GC column.

o Effluent Splitting: The effluent from the column is split between a chemical detector (e.qg.,
mass spectrometer) and the sniffing port.

o Olfactometry:
o Atrained panelist sniffs the effluent at the sniffing port.

o The panelist records the retention time, provides a descriptor for any detected odor, and
rates its intensity on a scale.
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o Data Analysis: The olfactometry data from all panelists are combined to create an
aromagram, which shows the odor-active regions of the chromatogram. The corresponding
peaks can then be identified by the mass spectrometer.

Analytical and Sensory Evaluation Workflow

The analysis of volatile flavor compounds like 2-Methyltetrahydrofuran-3-one typically
involves a combination of instrumental and sensory techniques.
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A typical workflow for the analysis of volatile flavor compounds using GC-MS/O.

Biological Perception and Signaling Pathways
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The perception of 2-Methyltetrahydrofuran-3-one involves both the sense of smell (olfaction)
and taste (gustation).

Olfactory Perception

The detection of volatile compounds like 2-Methyltetrahydrofuran-3-one begins with their
interaction with olfactory receptors (ORSs) located in the olfactory epithelium of the nasal cavity.
These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to an OR
triggers a signaling cascade that ultimately leads to the generation of an action potential in the
olfactory neuron, which is transmitted to the brain for interpretation.

While the general mechanism of olfaction is well-understood, the specific olfactory receptors
that bind to 2-Methyltetrahydrofuran-3-one have not yet been deorphanized in the scientific

literature.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://www.benchchem.com/product/b1294639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[Odorant Molecule (e.g., 2-Methyltetrahydrofuran-3-onea

Binds to

Glfactory Receptor (G PCRD

Activates

G-protein (Golf)

Activates

Adenylate Cyclase

lon Channel

Cation Influx

Depolarization

Click to download full resolution via product page

A generalized olfactory signal transduction pathway.

Taste Perception

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/product/b1294639?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The taste of 2-Methyltetrahydrofuran-3-one, often described as having sweet and nutty
nuances, is perceived by taste receptors on the tongue. Sweet and umami tastes are typically
mediated by GPCRs of the T1R family. The binding of a tastant to these receptors initiates a
signaling cascade involving G-proteins (like gustducin), leading to the release of
neurotransmitters that signal to the brain. The specific taste receptors for 2-
Methyltetrahydrofuran-3-one have not been identified.

Applications in the Food and Flavor Industry

Due to its pleasant and complex aroma profile, 2-Methyltetrahydrofuran-3-one is widely used
as a flavor ingredient in a variety of food products, including:

o Bakery and Confectionery: To impart a baked, caramel, or nutty flavor.[2][3]

e Beverages: In coffee, cocoa, and alcoholic beverages like rum to enhance the roasted and
sweet notes.[2][3]

e Savory Products: In meat, particularly beef and pork flavors, to add complexity and roasted
notes.[2][3][8][9]

o Dairy Products: To contribute to the flavor of certain dairy products.[2][3]

Conclusion

2-Methyltetrahydrofuran-3-one is a key aroma compound with a significant impact on the
flavor of many thermally processed foods. Its formation via the Maillard reaction and its
complex sensory profile make it a subject of great interest in food and flavor chemistry. While
its presence in various foods is well-documented, further research is needed to quantify its
concentration in a wider range of products, determine its precise sensory thresholds, and
identify the specific olfactory and taste receptors responsible for its perception. A deeper
understanding of these aspects will enable better control of flavor formation in food processing
and more precise application in flavor creation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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